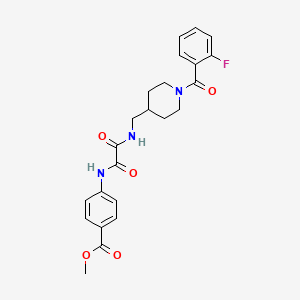
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide is a sophisticated organic molecule that has garnered significant attention in various scientific fields. Its unique structural components make it a valuable subject for synthetic chemistry, biological research, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide involves multiple steps, beginning with the preparation of the 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline core. This step is typically achieved through the condensation of an appropriate aniline derivative with ethyl sulfone under controlled acidic conditions. The next step involves the chlorination at the 3-position, followed by the sulfonamide formation with 4-fluorobenzenesulfonyl chloride under basic conditions. Each step requires precise control over temperature, solvent choice, and reaction time to ensure high yield and purity.
Industrial Production Methods: : In industrial settings, the production scale-up involves optimized reaction conditions to maximize efficiency and yield. This includes the use of continuous flow reactors for better temperature control and reaction kinetics, as well as employing catalytic systems to reduce reaction times and improve selectivity.
化学反応の分析
Types of Reactions
Substitution Reactions: : The compound undergoes nucleophilic substitution reactions, particularly on the chloro and fluoro groups, under basic conditions.
Reduction Reactions: : Reduction of the sulfonyl group can be achieved using strong reducing agents such as lithium aluminum hydride, producing the corresponding thiol.
Oxidation Reactions: : The tetrahydroquinoline ring can be oxidized to a fully aromatic quinoline under specific oxidative conditions.
Common Reagents and Conditions
Substitution: : Sodium hydride in DMF (dimethylformamide) for nucleophilic substitutions.
Reduction: : Lithium aluminum hydride in dry ether for sulfonyl reductions.
Oxidation: : Potassium permanganate or other strong oxidizers in aqueous or organic solvent.
Major Products
Substitution: : Varied substituted derivatives depending on the nucleophile used.
Reduction: : Corresponding thiol derivatives.
Oxidation: : Quinoline derivatives.
科学的研究の応用
Chemistry: : The compound serves as an intermediate in the synthesis of more complex organic molecules, which are used in drug discovery and materials science.
Biology: : It is investigated for its potential in modulating biological pathways due to its structural similarity to known bioactive molecules.
Medicine: : Preliminary research suggests it may have potential as an anti-cancer or anti-inflammatory agent, although clinical studies are required to substantiate these effects.
Industry: : Used as a precursor in the production of dyes, pigments, and other functional materials due to its robust chemical framework.
作用機序
Mechanism: : The compound is believed to interact with specific molecular targets, such as enzymes or receptors, by fitting into their active sites and modulating their activity. Its effects are mediated through pathways involving sulfonamide and fluoroaromatic interactions, which are crucial in biochemical processes.
Molecular Targets and Pathways
Enzymes: : Possible inhibition or modulation of enzymatic activity.
Receptors: : Binding to receptor sites influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
3-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide
3-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide
Comparison
Uniqueness: : The ethylsulfonyl group offers a different steric and electronic environment compared to methylsulfonyl and propylsulfonyl analogs, potentially leading to unique biological and chemical properties.
Applications: : Variations in the sulfonyl group can result in different solubility, reactivity, and biological activity profiles, making each derivative potentially suitable for distinct applications.
There you go—everything you wanted to know and maybe even a bit more! Have I sparked your scientific curiosity further?
特性
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S2/c1-2-26(22,23)21-9-3-4-12-10-13(5-8-17(12)21)20-27(24,25)14-6-7-16(19)15(18)11-14/h5-8,10-11,20H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQXENMZWFDOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B2832166.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2832168.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2832171.png)



![Spiro[2.5]octane-1-carbaldehyde](/img/structure/B2832177.png)


![4-Fluorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2832183.png)
![2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide](/img/structure/B2832184.png)
